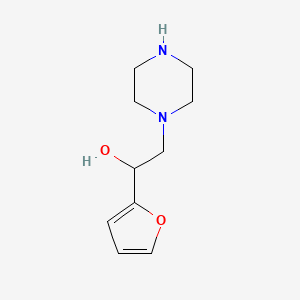

1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-ol

Description

Properties

IUPAC Name |

1-(furan-2-yl)-2-piperazin-1-ylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c13-9(10-2-1-7-14-10)8-12-5-3-11-4-6-12/h1-2,7,9,11,13H,3-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEAIVAMUGLAFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-ol typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Attachment of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the ethan-1-ol linker is replaced by the piperazine.

Final Assembly: The final step involves the coupling of the furan ring with the piperazine-ethan-1-ol intermediate under appropriate conditions, such as using a base like sodium hydride in a polar aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.

Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a tetrahydrofuran derivative.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Potential use as a ligand in biochemical assays.

Medicine: Investigated for its pharmacological properties, such as potential antimicrobial or anticancer activity.

Industry: Used in the synthesis of complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-ol would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and piperazine moiety could play crucial roles in these interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural versatility of ethanol-piperazine-furan hybrids allows for diverse biological activities. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Bioactivity and Substituent Effects: The addition of bulky aromatic groups (e.g., indole in 4b) enhances 5-HT₆ receptor binding affinity compared to the simpler furan-piperazine ethanol . Electrophilic groups like the 4-chlorobenzyloxyimino in compound 7b improve antibacterial efficacy, likely by targeting bacterial enzymes .

Synthetic Flexibility: Piperazine-ethanol intermediates (e.g., 2-(piperazin-1-yl)ethan-1-ol) serve as versatile scaffolds for derivatization with furans, indoles, or heterocycles via methods like Ullmann coupling or reductive amination .

Chiral Considerations :

- Enantiomerically pure analogs, such as (S)-1-(furan-2-yl)ethan-1-ol, demonstrate the importance of stereochemistry in catalysis and receptor interactions .

Limitations of this compound :

- While structurally similar to bioactive compounds, the lack of direct biological data for this specific compound limits its current applications. Its discontinued commercial availability (per ) further restricts accessibility .

Biological Activity

1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide an in-depth exploration of its biological activity, supported by data tables, case studies, and relevant research findings.

The compound has the following chemical properties:

- Molecular Formula : C11H18N2O2

- Molecular Weight : 210.28 g/mol

- CAS Number : 634559-51-6

Antimicrobial Activity

Research indicates that derivatives of piperazine, including those related to this compound, exhibit significant antimicrobial properties. For instance, compounds with piperazine moieties have shown broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Piperazine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µM |

| S. aureus | 75 µM | |

| P. aeruginosa | 100 µM |

This table summarizes findings from various studies indicating that the compound can inhibit bacterial growth at micromolar concentrations.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. A study demonstrated that certain derivatives showed promising antiproliferative activity against Hepatocellular carcinoma (HCC) cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study assessing the cytotoxicity of various piperazine derivatives, it was found that:

- Cell Lines Tested : HUH7 (HCC), U251 (Glioblastoma)

- Results : The compound reduced cell viability by over 50% at concentrations ranging from 25 to 100 µM.

Table 2: Cytotoxicity Results

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| HUH7 | 25 | 40 |

| HUH7 | 50 | 20 |

| U251 | 50 | 45 |

These results indicate a dose-dependent response and suggest potential for further development as an anticancer agent.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

- Interaction with DNA/RNA : Potential binding to nucleic acids could disrupt cellular functions.

Q & A

Basic Research Questions

Q. What are the synthetic routes for 1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-ol, and what factors influence reaction efficiency?

- Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. For example, reacting N-hydroxyethyl piperazine with furan derivatives under reflux conditions in acetonitrile yields the product with ~70% efficiency. Critical parameters include temperature control (70°C), base selection (e.g., K₂CO₃), and solvent polarity to stabilize intermediates . Purification often involves flash chromatography (e.g., PE/EtOAc gradients) to isolate crystalline solids .

Q. Which analytical techniques are essential for characterizing this compound?

- Answer: Key methods include:

- ESI-MS: Confirm molecular weight (e.g., observed m/z 302.04 vs. calculated 302.15 for [M+H]⁺) .

- X-ray crystallography: Resolve stereochemistry and bond angles (e.g., piperazine ring puckering and furan orientation) .

- NMR: Assign proton environments (e.g., hydroxyethyl and furan protons) .

Q. How do thermodynamic properties impact experimental handling?

- Answer: The compound’s phase-change data (e.g., ΔvapH° = 78.8 ± 0.7 kJ/mol) guide solvent selection and storage. Low melting points (~41–43°C) suggest refrigeration to prevent degradation. Enthalpy of formation (ΔfH°liquid = -227.6 kJ/mol) informs stability under synthetic conditions .

Advanced Research Questions

Q. How can discrepancies in mass spectrometry data be addressed?

- Answer: Observed vs. calculated m/z deviations (e.g., 302.04 vs. 302.15) may arise from ionization efficiency or adduct formation. Calibrate instruments with high-purity standards and validate using complementary techniques like high-resolution MS (HRMS) or isotopic labeling .

Q. What structural insights are derived from X-ray crystallography?

- Answer: Crystal structures reveal non-planar piperazine rings (chair conformation) and hydrogen-bonding networks involving the hydroxyl group. These features influence solubility and receptor binding. Bond lengths (e.g., C-N = 1.45 Å) correlate with electronic delocalization in the piperazine-furan system .

Q. What pharmacological targets are associated with this compound?

- Answer: Piperazine derivatives exhibit activity at G-protein-coupled receptors (e.g., GPR55 antagonism) and may modulate serotonin/dopamine pathways. Structural analogs show antitumor potential via kinase inhibition or apoptosis induction. Target validation requires in vitro binding assays (e.g., radioligand displacement) and in vivo efficacy models .

Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

- Answer: Focus on:

- Furan modifications: Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .

- Piperazine substitution: Replace hydroxyethyl with acyl or alkyl chains to improve blood-brain barrier penetration .

- Stereochemistry: Synthesize enantiomers to assess chiral selectivity in receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.